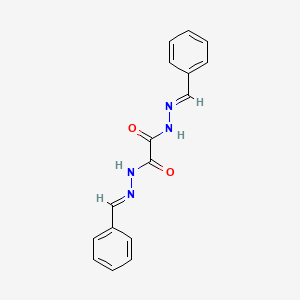

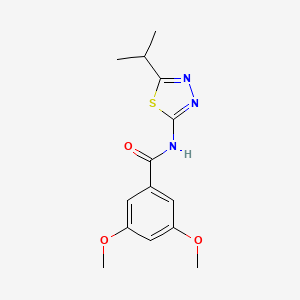

![molecular formula C13H11N3O5S B5508188 N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)

N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide involves several key steps, including acylation and catalytic hydrogenation, with notable yields achieved through optimized conditions using specific catalysts and solvents. For instance, a related compound was synthesized from sulfonylaniline and nitrobenzoyl chloride, with a total yield of 86.3%, under conditions utilizing Raney Ni as a catalyst and methanol as a solvent at specific pressures and temperatures (Mao Duo, 2000).

Molecular Structure Analysis

The molecular structure of N-phenyl-2-nitrobenzamide, a precursor to related compounds, exhibits strong hydrogen bonding via amido H and carbonyl O atoms, forming chains along the crystal axis. This structural characteristic highlights the importance of hydrogen bonding in determining the compound's solid-state structure and potentially its reactivity (Roxanne Jackson et al., 2002).

Chemical Reactions and Properties

Physical Properties Analysis

The crystal and molecular structures of derivatives of this compound, such as N-phenyl-4-nitrobenzylamine and its analogs, have been determined, revealing insights into their physical properties. These studies provide valuable information on the compound's solid-state characteristics, including crystal packing and molecular orientation, which are essential for understanding its physical behavior (F. Iwasaki et al., 1988).

科学的研究の応用

Synthesis and Polymer Development :

- Novel diamines, including those with structures similar to N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide, have been developed for the synthesis of polyimides, which are known for their thermal stability. These polyimides exhibit promising properties for advanced technological applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Antibacterial Properties :

- Derivatives of this compound have been synthesized and evaluated for antibacterial properties, showing promising results against certain bacterial strains. The synthesis process and the molecular docking studies indicate potential applications in developing antibacterial agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Chemical Synthesis Process Optimization :

- Research has focused on optimizing the synthesis process of compounds structurally similar to this compound, which is crucial for efficient production and potential industrial applications (Mao Duo, 2000).

Advanced Material Design :

- The synthesis of aromatic poly(sulfone sulfide amide imide)s using compounds with structural similarities to this compound highlights its role in the creation of new types of soluble, thermally stable polymers. These polymers have potential applications in high-performance materials (Mehdipour‐Ataei & Hatami, 2007).

Chemotherapeutic Potential :

- Studies on derivatives of this compound indicate potential chemotherapeutic activities. These compounds can induce cell death in tumor cells, suggesting their use in cancer treatment research (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).

Electrochemical Applications :

- Paired electrochemical conversion studies involving nitrobenzene derivatives related to this compound provide insights into the synthesis of new chemical compounds, highlighting the electrochemical methods' environmental friendliness and versatility (Mokhtari, Nematollahi, & Salehzadeh, 2018).

Advanced Oxidation Processes :

- The compound has been studied in the context of advanced oxidation processes, particularly in the degradation of nitrobenzene, indicating its potential role in environmental remediation technologies (Zheng et al., 2021).

特性

IUPAC Name |

3-nitro-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5S/c14-22(20,21)12-6-4-10(5-7-12)15-13(17)9-2-1-3-11(8-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKERFCQPKMSXCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)

![1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)

![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5508136.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)

![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)

![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)